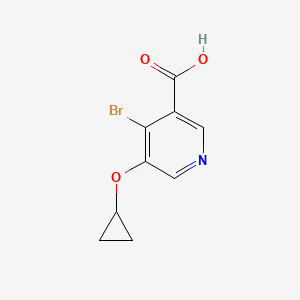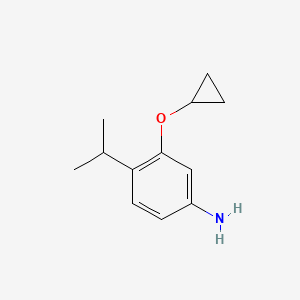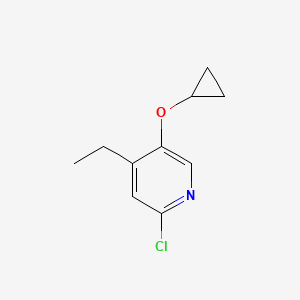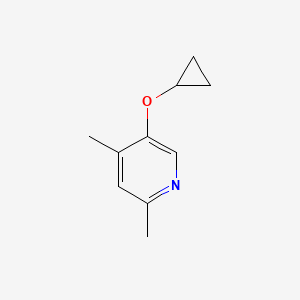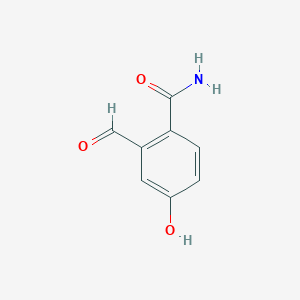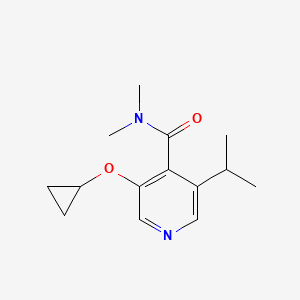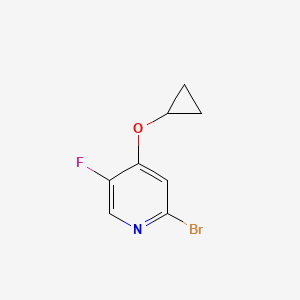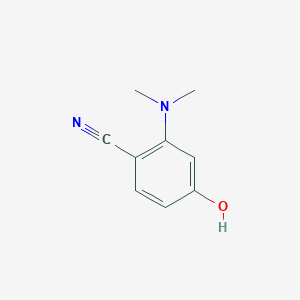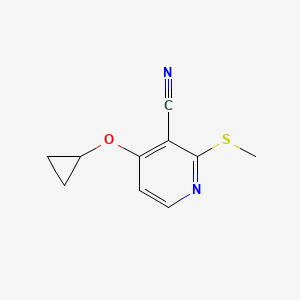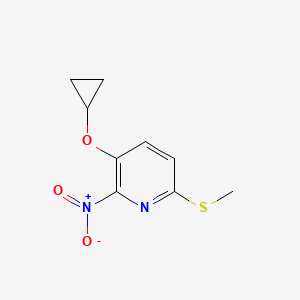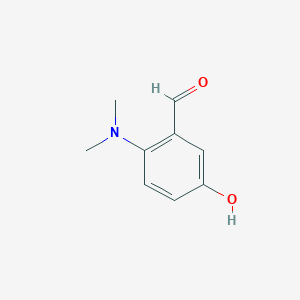
2-(Dimethylamino)-5-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-5-hydroxybenzaldehyde is an organic compound with a molecular formula of C9H11NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 2-position and a hydroxyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-(Dimethylamino)phenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-5-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)benzaldehyde
- 5-Hydroxybenzaldehyde
- 2-(Dimethylamino)phenol
Comparison
2-(Dimethylamino)-5-hydroxybenzaldehyde is unique due to the presence of both the dimethylamino and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, 2-(Dimethylamino)benzaldehyde lacks the hydroxyl group, which affects its solubility and reactivity. Similarly, 5-Hydroxybenzaldehyde does not have the dimethylamino group, resulting in different chemical behavior and applications.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-(dimethylamino)-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-10(2)9-4-3-8(12)5-7(9)6-11/h3-6,12H,1-2H3 |
InChI-Schlüssel |
OIYCQLZXZWTGEV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



